molecular formula C16H20N2O4 B576405 Diarbarone CAS No. 1233-70-1

Diarbarone

Cat. No.: B576405
CAS No.: 1233-70-1
M. Wt: 304.34 g/mol
InChI Key: OGWJLWKFDHLZHV-UHFFFAOYSA-N
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Description

DIARBARONE is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DIARBARONE involves several steps. One method includes the reaction of substituted salicylic aldehydes, cyan-acetic ester, and 4-carboxyls-ortho-aminophenol under organic acid catalysis in an alcohol solvent. This reaction produces a compound known as 3-(2-benzoxazoles) cumarin carboxylic acid. This intermediate is then reacted with oxalyl chloride in the presence of dimethylformamide (DMF) in a chlorinated solvent to form 3-(2-benzoxazoles) cumarin chloride. Finally, the target compound, this compound, is obtained by reacting this intermediate with an amine in the presence of an inorganic base in an organic solvent .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be efficient, with easily obtainable raw materials and mild reaction conditions, making it economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: DIARBARONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the gain of oxygen atoms.

    Reduction: This reaction involves the loss of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or other oxidizing agents.

    Reduction: Common reagents include hydrogen or other reducing agents.

    Substitution: Common reagents include halogens or other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

DIARBARONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIARBARONE exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with various proteins and enzymes, influencing their activity and leading to specific biological outcomes. The exact molecular targets and pathways involved are still under investigation, but it is believed that its effects are mediated through its unique chemical structure and properties .

Comparison with Similar Compounds

  • 3-(2-benzoxazoles) cumarin carboxylic acid
  • 3-(2-benzoxazoles) cumarin chloride

Comparison: DIARBARONE is unique in its structure and properties compared to similar compounds. While compounds like 3-(2-benzoxazoles) cumarin carboxylic acid and 3-(2-benzoxazoles) cumarin chloride share some structural similarities, this compound’s specific arrangement of atoms and functional groups gives it distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective .

Properties

CAS No.

1233-70-1

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H20N2O4/c1-3-18(4-2)10-9-17-15(20)13-14(19)11-7-5-6-8-12(11)22-16(13)21/h5-8,19H,3-4,9-10H2,1-2H3,(H,17,20)

InChI Key

OGWJLWKFDHLZHV-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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